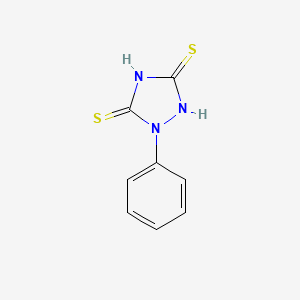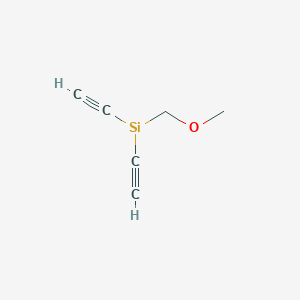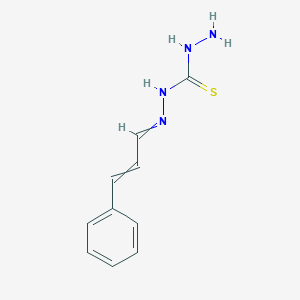
N'-(3-Phenylprop-2-en-1-ylidene)hydrazinecarbothiohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(3-Phenylprop-2-en-1-ylidene)hydrazinecarbothiohydrazide is a hydrazide derivative known for its potential applications in various fields, including corrosion inhibition and organic synthesis. This compound features a phenylprop-2-en-1-ylidene group attached to a hydrazinecarbothiohydrazide moiety, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Phenylprop-2-en-1-ylidene)hydrazinecarbothiohydrazide typically involves the reaction of cinnamaldehyde with thiosemicarbazide. The reaction is carried out in ethanol under reflux conditions to yield the desired product . The process can be summarized as follows:
Reactants: Cinnamaldehyde and thiosemicarbazide.
Solvent: Ethanol.
Conditions: Reflux.
Industrial Production Methods
While specific industrial production methods for N’-(3-Phenylprop-2-en-1-ylidene)hydrazinecarbothiohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
N’-(3-Phenylprop-2-en-1-ylidene)hydrazinecarbothiohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The phenylprop-2-en-1-ylidene group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.
科学研究应用
N’-(3-Phenylprop-2-en-1-ylidene)hydrazinecarbothiohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized as a corrosion inhibitor for metals in acidic environments.
作用机制
The mechanism of action of N’-(3-Phenylprop-2-en-1-ylidene)hydrazinecarbothiohydrazide involves its interaction with molecular targets through various pathways:
Corrosion Inhibition: The compound adsorbs onto metal surfaces, forming a protective layer that prevents corrosion.
Biological Activity: The compound’s hydrazine and thiohydrazide groups interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial or anticancer effects.
相似化合物的比较
Similar Compounds
4-Hydroxy-N’-(3-phenylprop-2-en-1-ylidene)benzohydrazide: Known for its anticorrosion properties.
5-Phenyl-2-[2-(3-phenylprop-2-en-1-ylidene)hydrazinyl]-1,3-thiazole: Used in organic synthesis and exhibits diverse pharmacological properties.
属性
CAS 编号 |
51750-15-3 |
|---|---|
分子式 |
C10H12N4S |
分子量 |
220.30 g/mol |
IUPAC 名称 |
1-amino-3-(cinnamylideneamino)thiourea |
InChI |
InChI=1S/C10H12N4S/c11-13-10(15)14-12-8-4-7-9-5-2-1-3-6-9/h1-8H,11H2,(H2,13,14,15) |
InChI 键 |
WJDSEMSMACPLTP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC=NNC(=S)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,4'-{1-[(4-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14643121.png)
![4-Chloro-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14643122.png)
![[(Buta-1,3-dien-2-yl)oxy]benzene](/img/structure/B14643124.png)
![4-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-2(1H)-thione](/img/structure/B14643142.png)

![1-Methyl-4-[(propan-2-yl)peroxy]cyclohexane](/img/structure/B14643150.png)
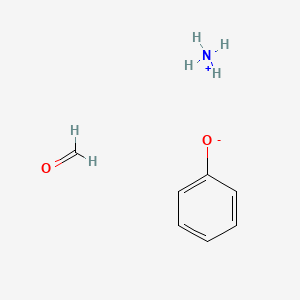

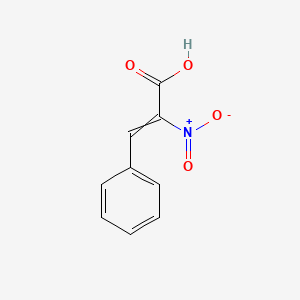

![4-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-3-hydroxy-2-methylcyclohexa-2,5-dien-1-one](/img/structure/B14643181.png)
